Sweetness Potency Advantage Over Glycyrrhizin
Periandrin V was rated by a human taste panel as approximately 200 times sweeter than a 2 % w/v sucrose solution [1]. In the same research programme, glycyrrhizin‑class sweetness (exemplified by periandrins I–IV) was rated at 90–100 times that of sucrose [1]. Thus periandrin V provides roughly 2.0–2.2 times the sweetness intensity per unit mass relative to glycyrrhizin‑level sweeteners.
| Evidence Dimension | Sweetness potency relative to 2 % w/v sucrose |
|---|---|
| Target Compound Data | ~200 × sucrose (Periandrin V) |
| Comparator Or Baseline | Glycyrrhizin / Periandrin I–IV: 90–100 × sucrose (human taste panel, same laboratory programme) |
| Quantified Difference | 2.0–2.2‑fold higher sweetness intensity for periandrin V |
| Conditions | Human taste panel; aqueous solution; reference = 2 % w/v sucrose; data from Kinghorn & Soejarto (2002) summarising work at University of Illinois at Chicago and Kobe Pharmaceutical University. |
Why This Matters
For procurement decisions, this means that ~50 % less periandrin V mass is required to achieve the same sweetness intensity as glycyrrhizin, potentially reducing cost‑in‑use and formulation bulk.
- [1] Kinghorn, A.D. & Soejarto, D.D. (2002). Discovery of terpenoid and phenolic sweeteners from plants. Pure and Applied Chemistry, 74(7): 1169–1179. doi:10.1351/pac200274071169. View Source
